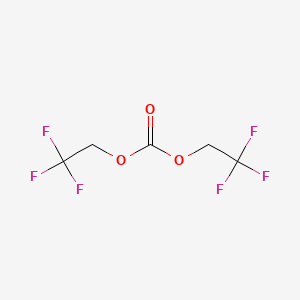

Bis(2,2,2-trifluoroethyl) Carbonate

Vue d'ensemble

Description

Bis(2,2,2-trifluoroethyl) carbonate is a compound of interest in the field of energetic materials due to its high oxygen content, which exceeds that of liquid oxygen. The molecule is characterized by an s-cis-s-cis conformation of the carbonate group and is notable for its exceptionally high density, which is a consequence of both intra- and intermolecular interactions, including C-H...O and dipolar nitro-group interactions10.

Synthesis Analysis

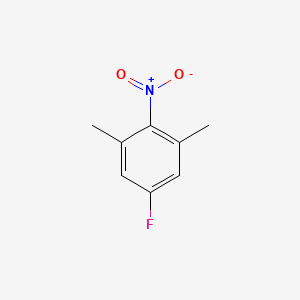

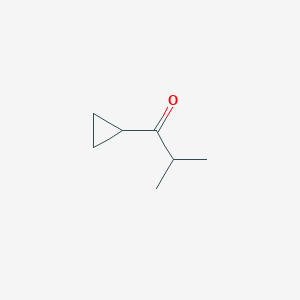

The synthesis of related fluorinated compounds often involves nucleophilic aromatic substitution reactions, as seen in the preparation of novel fluorinated bis(ether amine) monomers . These monomers are then used to synthesize polyimides with various commercially available aromatic dianhydrides. For instance, 1,1-bis[4-(4'-aminophenoxy)phenyl]-1-[3",5"-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane was synthesized by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid, followed by reduction . Similarly, bis(cyclic carbonate)s based on sugar alcohols and di(trimethylolpropane) were synthesized for the preparation of crosslinked poly(carbonate-urethane)s .

Molecular Structure Analysis

The molecular structures of related compounds are often confirmed by X-ray crystallography, which reveals details such as bond angles and the spatial arrangement of substituents. For example, the solid-state structure of Sb(RF)2OSO2CF3 revealed a covalent Sb-O interaction, indicating that the fluoromethyl substituents are not sufficiently basic to preclude coordination of the weakly basic anion at the cationic stibenium center . The molecular structures of bis(phosphoryl) and bis(phosphonio) derivatives were also investigated, showing unusually large bond angles around phosphorus atoms .

Chemical Reactions Analysis

The chemical reactivity of bis(2,2,2-trifluoroethyl) carbonate and related compounds can be inferred from the reactions of similar fluorinated compounds. For instance, Sb(RF)2Cl reacts quantitatively with silver triflate or trimethylsilyl triflate to give Sb(RF)2OSO2CF3 . The synthesis of polyimides from fluorinated aromatic diamine monomers involves a two-stage process with thermal imidization and chemical imidization of poly(amic acid) films .

Physical and Chemical Properties Analysis

Fluorinated compounds derived from bis(2,2,2-trifluoroethyl) carbonate analogs exhibit a range of physical and chemical properties. These include solubility in polar organic solvents, high glass transition temperatures, and excellent thermal stability . The polymers derived from bis-cyclic carbonates swell in a variety of organic solvents but not in protic polar solvents, indicating a degree of structural stability . The high density and oxygen content of bis(2,2,2-trinitroethyl) carbonate make it particularly interesting for applications in energetic materials10.

Applications De Recherche Scientifique

Flame Retardant Additive for Lithium-Ion Batteries :BTFC and its derivatives have been synthesized and used as flame retardant additives in lithium-ion batteries. For instance, Bis(2,2,2-Trifluoroethyl) ethylphosphonate, a derivative of BTFC, significantly suppresses the flammability of the electrolyte in lithium-ion batteries without impacting the electrochemical performance of the electrodes (Zhu et al., 2015).

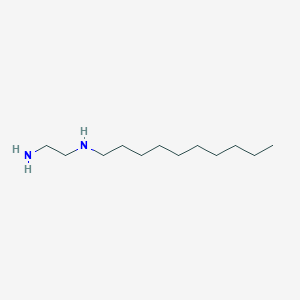

Synthesis of Unsymmetrical Aliphatic Ureas :BTFC has been used in the one-pot parallel synthesis of unsymmetrical aliphatic ureas. The process is efficient for both monosubstituted and functionalized alkyl amines and does not require special conditions like temperature control (Bogolubsky et al., 2014).

Fluorinated Electrolyte for High Voltage Lithium-Ion Cells :A fluorinated electrolyte mixture containing BTFC has shown promising performance in high-voltage lithium-ion cells. This mixture is used to enhance the cycling and storage performance of these cells (Xia et al., 2016).

Synthesis of Fluorinated Dialkyl Carbonates :BTFC has been synthesized from carbon dioxide, serving as an environmentally benign phosgene substitute. This synthesis demonstrates an effective use of carbon dioxide as a carbonyl source (Sugiyama et al., 2020).

Non-Isocyanate Polyurethane Synthesis :BTFC is involved in the synthesis of non-isocyanate polyurethanes (NIPUs) by reacting with diamines. This process offers an alternative to conventional polyurethanes, avoiding the use of toxic phosgene or isocyanates (Sheng et al., 2015).

Electrolytes for Electrochemical Capacitors :Modified electrolytes for electrochemical capacitors, including BTFC, have been explored to improve stability at higher voltages. These electrolytes demonstrate good retention of capacitance and reduced internal resistance, suggesting new strategies for enhancing the performance of supercapacitors (Krause et al., 2021).

Cross-Linked Polymeric Networks for Implant Applications :BTFC-based bis(cyclic carbonate) was synthesized and used as a cross-linker in poly(trimethylene carbonate) networks, showing potential for implant applications due to their high gel percentage, decomposition temperature, and good mechanical properties (Yang et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

bis(2,2,2-trifluoroethyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O3/c6-4(7,8)1-13-3(12)14-2-5(9,10)11/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLOZRDOFANZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30778861 | |

| Record name | Bis(2,2,2-trifluoroethyl) Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30778861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,2,2-trifluoroethyl) Carbonate | |

CAS RN |

1513-87-7 | |

| Record name | Bis(2,2,2-trifluoroethyl) Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30778861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,2,2-trifluoroethyl) Carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)

![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)

![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)